molecular formula C18H17N3O B5846819 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B5846819
M. Wt: 291.3 g/mol
InChI Key: CFOYIFFQKHCFER-UHFFFAOYSA-N
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Description

9-Methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold, which is recognized in medicinal chemistry as a valuable template for designing novel bioactive molecules . This planar fused heterocyclic compound is considered an aza-analogue of the natural alkaloid ellipticine and is primarily investigated for its potential as a DNA-intercalating agent . The mechanism of pharmacological action exerted by this class of compounds is predominantly based on intercalation into DNA, and the thermal stability of the resulting compound-DNA complex is a key parameter for its biological activity . The specific substituents on the core nucleus, such as the methoxy group at the 9-position and the propyl chain at the 6-position, are critical structural features that influence DNA binding affinity and the resulting cytotoxic or cytostatic effects observed in research models . Researchers utilize this compound and its analogs as chemical tools to study nucleic acid interactions and to explore potential mechanisms for inhibiting the proliferation of cancer cells . The indolo[2,3-b]quinoxaline scaffold has also demonstrated other pharmacological activities in scientific studies, including antiviral and multidrug resistance (MDR) modulating activities, making it a versatile structure for multiple research pathways . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methoxy-6-propylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-3-10-21-16-9-8-12(22-2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOYIFFQKHCFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Methoxy 6 Propyl 6h Indolo 2,3 B Quinoxaline and Its Derivatives

Classical Condensation Approaches for Indolo[2,3-b]quinoxaline Core Formation

The most traditional and frequently employed route for assembling the indolo[2,3-b]quinoxaline framework is the condensation of an isatin (B1672199) derivative with an o-phenylenediamine (B120857). researchgate.netresearchgate.net This approach is valued for its straightforwardness and use of readily available starting materials.

The core reaction involves the acid-catalyzed condensation of an isatin with an o-phenylenediamine derivative. sapub.orgscilit.com To synthesize the specific 9-methoxy substituted core, 5-methoxyisatin (B1196686) would be the required isatin precursor, which is condensed with o-phenylenediamine. The reaction proceeds through the formation of an intermediate adduct, followed by cyclization and dehydration to yield 9-methoxy-6H-indolo[2,3-b]quinoxaline. scilit.com

Subsequently, the propyl group can be introduced onto the indole (B1671886) nitrogen (N-6) via an alkylation reaction, for instance, by reacting the 9-methoxy-6H-indolo[2,3-b]quinoxaline with a propyl halide (e.g., 1-bromopropane) in the presence of a suitable base. researchgate.net An alternative strategy involves the initial synthesis of 1-propyl-5-methoxyisatin, which is then condensed with o-phenylenediamine to directly form the target compound, 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline.

The efficiency of the isatin-o-phenylenediamine condensation can be significantly influenced by the choice of catalyst and reaction conditions. While classical methods often rely on Brønsted acids, contemporary research has explored a variety of systems to improve yields, reduce reaction times, and employ more environmentally benign conditions. researchgate.netresearchgate.netnih.gov

Catalysts can range from simple acids to more complex systems. Brønsted acids such as acetic acid, hydrochloric acid, or p-toluenesulfonic acid are commonly used. sapub.orgresearchgate.netuc.pt Lewis acids and heterogeneous catalysts, including nano-TiO2 and copper-doped CdS nanoparticles, have also been effectively employed, often under solvent-free conditions. researchgate.netresearchgate.net The choice of solvent is also critical, with studies conducted in acidic, neutral, or basic organic solvents, each potentially yielding different product distributions. scilit.com Modern energy sources like microwave irradiation and ultrasound have been utilized to accelerate the reaction, often in greener solvents like water or ethanol, and in some cases, without any catalyst. sapub.orgnih.govudayton.edu

Table 1: Selected Catalysts and Conditions for Isatin-o-Phenylenediamine Condensation
Catalyst SystemSolventConditionsKey AdvantagesReference
Acetic AcidAcetic AcidRefluxClassical, straightforward method researchgate.net
Hydrochloric AcidEthanolMicrowaveRapid reaction times, high yield sapub.org
Rutile phase nano-TiO2Solvent-free100 °CHeterogeneous, recyclable catalyst, environmentally friendly researchgate.net
None (Ultrasound)WaterUltrasound irradiationCatalyst-free, green solvent nih.gov
CrCl₂·6H₂O, PbBr₂, or CuSO₄·5H₂OEthanolRoom TemperatureMild conditions, heterogeneous, simple product separation orientjchem.org

Advanced Metal-Catalyzed Coupling Reactions for Indolo[2,3-b]quinoxaline Synthesis

In addition to classical condensation methods, modern synthetic chemistry offers powerful metal-catalyzed reactions for both the construction and functionalization of the indolo[2,3-b]quinoxaline scaffold. These techniques provide alternative and often more versatile routes to the target molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for forming C-N bonds. wikipedia.orglibretexts.org While primarily used for N-arylation, its principles are applicable to N-alkylation. In the context of synthesizing this compound, this reaction serves as a powerful method for introducing the propyl group at the N-6 position of the pre-formed 9-methoxy-6H-indolo[2,3-b]quinoxaline core. researchgate.netresearchgate.net

The reaction typically involves the coupling of the heterocyclic amine (the indoloquinoxaline) with an alkyl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The development of various generations of ligands has expanded the scope of this reaction, allowing for the coupling of a wide array of substrates under increasingly mild conditions. wikipedia.org This method offers a reliable and high-yielding alternative to traditional N-alkylation techniques.

Palladium catalysis is not only used for functionalization but also for the fundamental construction of the indolo[2,3-b]quinoxaline core. rsc.orgnih.gov These advanced strategies provide alternatives to the isatin-based condensation. One notable approach starts from 2,3-dibromoquinoxaline. Through a one-pot, palladium-catalyzed process involving a twofold C-N coupling and C-H activation, various indolo[2,3-b]quinoxaline derivatives can be synthesized in good yields. rsc.orgnih.gov

A two-step pathway has also been developed, which begins with a palladium-catalyzed Suzuki coupling reaction, followed by an annulation step that proceeds via a palladium-catalyzed twofold C-N coupling with an appropriate amine. rsc.orgnih.gov These C-H activation and cross-coupling strategies represent a significant advancement, enabling the construction of the complex heterocyclic system from different starting materials.

Ruthenium-catalyzed reactions have emerged as a powerful tool for direct C-H bond functionalization, offering novel pathways for synthesizing complex heterocyclic structures. mdpi.comrsc.org A one-pot strategy for the synthesis of N-substituted indolo[2,3-b]quinoxalines has been developed utilizing a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines. acs.orgnih.gov

This process involves the reaction of a 2-arylquinoxaline with a sulfonyl azide, which, through a ruthenium(II) biscarboxylate catalyst, leads to an intermolecular amination. This is followed by an intramolecular oxidative amination mediated by an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.gov Mechanistic studies suggest the reaction proceeds through a five-membered ruthenacyclic intermediate. acs.orgnih.gov This methodology provides an efficient route for creating the fused indole ring onto a pre-existing quinoxaline (B1680401) core, demonstrating the utility of C-H activation in modern heterocyclic synthesis. acs.org

Table 2: Advanced Metal-Catalyzed Synthetic Strategies
MethodologyMetal CatalystKey TransformationStarting Materials ExampleReference
Buchwald-Hartwig CouplingPalladiumN-Alkylation9-methoxy-6H-indolo[2,3-b]quinoxaline + Propyl halide researchgate.netresearchgate.net
C-N Coupling/C-H ActivationPalladiumCore Formation2,3-dibromoquinoxaline + Substituted aniline rsc.orgnih.gov
ortho C-H FunctionalizationRutheniumCore Formation (Annulation)2-arylquinoxaline + Sulfonyl azide acs.orgnih.gov

Suzuki-Miyaura Coupling in Indolo[2,3-b]quinoxaline Functionalization

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that has been successfully applied to the functionalization of the indolo[2,3-b]quinoxaline scaffold. This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate, proving effective for introducing aryl or other organic moieties onto the heterocyclic core.

One notable application involves the synthesis of a triphenylethylene-modified indolo[2,3-b]quinoxaline (TPE-IQ). researchgate.net In this synthesis, the Suzuki-Miyaura reaction was employed under mild conditions to couple the indolo[2,3-b]quinoxaline core with a triphenylethylene (B188826) boronic acid derivative. researchgate.netresearchgate.net This approach highlights the utility of the Suzuki coupling for creating complex, conjugated systems with potential applications in materials science, such as in multi-stimuli responsive organic materials. researchgate.net The reaction demonstrates the compatibility of the indolo[2,3-b]quinoxaline nucleus with transition-metal-catalyzed C-C bond-forming reactions.

Table 1: Example of Suzuki-Miyaura Coupling for Indolo[2,3-b]quinoxaline Functionalization

Reactant 1 Reactant 2 Catalyst/Conditions Product Application Reference

Modified Ullmann Protocols for Arylamination

The formation of carbon-nitrogen bonds is crucial for synthesizing many biologically active indolo[2,3-b]quinoxaline derivatives. Modified Ullmann protocols, which are copper-catalyzed C-N cross-coupling reactions, provide an effective method for arylamination. These reactions are particularly useful for coupling aryl halides with amines, amides, or other nitrogen nucleophiles.

Research has demonstrated the successful synthesis of an N-benzylated indolo[2,3-b]quinoxaline derivative using a copper-catalyzed modified Ullmann protocol. researchgate.netresearchgate.net In this specific example, 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline, serving as the aryl halide, was coupled with benzylamine, which acted as the nucleophile. researchgate.net The reaction was carried out in dimethylformamide (DMF) with copper(I) iodide (CuI) as the catalyst, resulting in the desired arylaminated product. researchgate.netresearchgate.net This methodology showcases a reliable pathway for introducing nitrogen-containing substituents onto the indolo[2,3-b]quinoxaline core.

Table 2: Application of Modified Ullmann Protocol for Indolo[2,3-b]quinoxaline Arylamination

Aryl Halide Nucleophile Catalyst/Solvent Product Reference

Intramolecular Cyclodehydrogenation Strategies for Ring Closure

A predominant strategy for constructing the tetracyclic indolo[2,3-b]quinoxaline system involves an intramolecular cyclodehydrogenation reaction as the key ring-closing step. This approach typically follows an initial intermolecular cross-coupling reaction to assemble the necessary precursor.

A widely used sequence begins with a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, followed by an intramolecular oxidative cyclodehydrogenation. researchgate.netresearchgate.netcolab.ws This two-step process has proven to be a powerful tool for the annulation of an N-arylindole ring. researchgate.net For instance, this synthetic route has been successfully used to prepare the antiviral agent B-220 and a series of its derivatives. colab.ws The starting materials are often 2-(2-bromophenyl)quinoxalines, which undergo a Buchwald-Hartwig amination with an appropriate amine, followed by the ring-closing cyclization to yield the final indolo[2,3-b]quinoxaline core. researchgate.net This method is valued for its efficiency in building the complex heterocyclic framework. researchgate.netresearchgate.net

Another related strategy involves an intramolecular nucleophilic aromatic substitution of hydrogen (SNH), which is a type of metal-free oxidative C-H bond activation. researchgate.netresearchgate.net This approach has also been combined with the Buchwald-Hartwig cross-coupling to develop a new synthetic route to indolo[2,3-b]quinoxaline derivatives. researchgate.net

Table 3: Overview of Intramolecular Cyclodehydrogenation Strategies

Precursor Synthesis Cyclization Method Key Features Application Reference
Buchwald-Hartwig cross-coupling Intramolecular oxidative cyclodehydrogenation Pd-catalyzed precursor formation followed by annulation Synthesis of B-220 and other biologically active derivatives researchgate.netresearchgate.netcolab.ws

Regioselective Functionalization and Substituent Introduction at the 9- and 6-Positions of the Indolo[2,3-b]quinoxaline Core for this compound

The synthesis of the specific target compound, this compound, requires precise control over the introduction of substituents at the C9 and N6 positions of the core structure.

Introduction of the 6-propyl group: The propyl group at the N6 position is typically introduced via N-alkylation of the indole nitrogen of the 6H-indolo[2,3-b]quinoxaline core. This is a standard procedure in heterocyclic chemistry. The reaction involves treating the N-unsubstituted indolo[2,3-b]quinoxaline with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and an appropriate solvent (e.g., DMF or THF). A related synthesis involves the alkylation of an isatin precursor with an excess of dibromoethane in DMF with potassium carbonate, which is then condensed with 1,2-diaminobenzene to form a 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline intermediate, demonstrating the feasibility of N-alkylation at this position. nih.gov

Introduction of the 9-methoxy group: The introduction of a methoxy (B1213986) group at the C9 position requires a precursor that is activated for substitution at that site. A common strategy involves starting with a halogenated derivative, such as 9-bromo- or 9-iodo-indolo[2,3-b]quinoxaline. researchgate.net The methoxy group can then be introduced through a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide (B1231860). Alternatively, a palladium- or copper-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig-type etherification) could be employed. The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives has been reported, starting from 5-fluoroisatin (B27256) and o-phenylenediamine, indicating that a substituted isatin can be used to introduce functionality at the 9-position from the outset. researchgate.net A subsequent nucleophilic substitution of the fluorine with sodium methoxide would yield the desired 9-methoxy product.

A plausible synthetic sequence for this compound would involve:

Condensation of a 5-substituted isatin (e.g., 5-methoxyisatin or 5-fluoroisatin) with o-phenylenediamine to form the 9-substituted-6H-indolo[2,3-b]quinoxaline.

If starting with 5-fluoroisatin, a subsequent SNAr reaction with sodium methoxide would be performed to install the 9-methoxy group.

N-alkylation of the resulting 9-methoxy-6H-indolo[2,3-b]quinoxaline with a propyl halide in the presence of a base to yield the final product.

Table of Compounds

Compound Name
This compound
Triphenylethylene-modified indolo[2,3-b]quinoxaline (TPE-IQ)
6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline
B-220
2-(2-bromophenyl)quinoxaline
6-bromoethyl-6H-indolo-[2,3-b]quinoxaline
9-bromo-indolo[2,3-b]quinoxaline
9-iodo-indolo[2,3-b]quinoxaline
9-fluoro-6H-indolo[2,3-b]quinoxaline
5-fluoroisatin
5-methoxyisatin
o-phenylenediamine
1-bromopropane
1-iodopropane

Investigation of Biological Activities and Molecular Mechanisms Preclinical and in Vitro

Antiviral Activities of 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline Analogs

Analogs of this compound have demonstrated notable antiviral properties, particularly against herpesviruses. The planar, fused heterocyclic structure of the indolo[2,3-b]quinoxaline scaffold is believed to be crucial for its biological action, primarily through interaction with viral DNA.

Several derivatives of indolo[2,3-b]quinoxaline have shown potent inhibitory effects on the replication of various herpesviruses. One of the most studied analogs, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, known as B-220, effectively inhibits the replication of Herpes Simplex Virus type 1 (HSV-1), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV). The antiviral activity is observed at concentrations between 1 to 5 µM, depending on the virus and the cell type used in the assay. Research has confirmed that mono- and dicationic derivatives exhibit excellent antiviral effects against these viruses, in some cases showing higher inhibition rates than established antiviral agents.

Table 1: Antiviral Activity of Indolo[2,3-b]quinoxaline Analog B-220

VirusInhibitory Concentration (µM)Cell LineSource
Herpes Simplex Virus type 1 (HSV-1)1 - 5Tissue Culture
Cytomegalovirus (CMV)1 - 5Tissue Culture
Varicella-Zoster Virus (VZV)1 - 5Tissue Culture

The primary mechanism of antiviral action for indolo[2,3-b]quinoxaline derivatives is the modulation of viral DNA synthesis. These compounds are DNA intercalators, meaning their planar aromatic moieties insert themselves between the base pairs of the DNA helix. This intercalation physically obstructs the processes essential for viral replication and uncoating. Studies have shown that these derivatives have a high binding affinity for DNA and exhibit a preference for AT-rich regions. The binding constant for monomeric derivatives is high (approximately 10⁶), while dimeric derivatives show even stronger binding (approximately 10⁹). This potent interaction with viral DNA leads to the inhibition of its synthesis.

The disruption of viral DNA synthesis by indolo[2,3-b]quinoxaline analogs subsequently affects the production of viral proteins. Research on the analog B-220 demonstrated that at concentrations between 0.5 to 4.5 µM, the production of both early and late viral proteins was inhibited. This inhibition is a direct consequence of the compound's ability to interfere with the viral DNA template, thereby preventing the transcription and subsequent translation of viral genes into functional proteins necessary for viral assembly and propagation.

Antineoplastic and Cytotoxic Potentials in Cancer Cell Lines

The DNA intercalating properties of 6H-indolo[2,3-b]quinoxaline derivatives also form the basis of their antineoplastic and cytotoxic activities. By binding to the DNA of cancer cells, these compounds can trigger cell death pathways and inhibit proliferation.

Several studies have highlighted the significant in vitro activity of 6H-indolo[2,3-b]quinoxaline derivatives against human leukemia cell lines. Specifically, compounds designated as IDQ-5, IDQ-10, IDQ-11, IDQ-13, and IDQ-14 have demonstrated notable cytotoxicity against the human promyelocytic leukemia cell line, HL-60. Furthermore, related derivatives have been shown to overcome multidrug resistance in other leukemia cell lines, such as HL-60/MX2.

Table 2: Cytotoxicity of 6H-indolo[2,3-b]quinoxaline Derivatives Against Leukemia Cell Lines

Compound SeriesCell LineActivity NotedSource
IDQ-5, IDQ-10, IDQ-11, IDQ-13, IDQ-14HL-60 (Human Leukemia)Significant in vitro activity
O-aminoglycoside derivativesHL-60/MX2 (Promyelocytic Leukemia)Overcame multidrug resistance
Various 6-aralkyl-9-substituted derivativesLeukemia cell panelAppreciable anticancer activity

The cytotoxic potential of indolo[2,3-b]quinoxaline analogs extends to a variety of solid tumor cell lines. A screening of several derivatives against a panel of approximately 60 human tumor cell lines revealed appreciable anticancer activity against non-small cell lung, prostate, and other solid tumors. Specifically, 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been evaluated for their in vitro antitumor activity against cervical (HeLa) and lung (A549) cancer cell lines. These studies indicate that structural modifications, such as the introduction of fluorine and charged side chains, can enhance antitumor activity and DNA binding capability.

Table 3: Efficacy of Indolo[2,3-b]quinoxaline Analogs Against Solid Tumor Cell Lines

Compound TypeCell LineCancer TypeActivity NotedSource
6-aralkyl-9-substituted derivativesNCI-60 PanelNon-small cell lung, ProstateAppreciable anticancer activity
9-fluoro derivativesHeLaCervicalAntitumor activity
9-fluoro derivativesA549LungAntitumor activity

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

No information was found regarding the ability of this compound to perturb the cell cycle or induce apoptosis, nor on the specific molecular pathways that would be involved.

DNA Intercalation as a Primary Mechanism of Action

There are no available studies that specifically investigate or confirm DNA intercalation as a primary mechanism of action for this compound.

Interaction with DNA and Proteins

Specific data on the interaction of this compound with DNA or proteins, including binding affinities or modes of interaction, are not available in the public domain.

Modulation of Multi-Drug Resistance (MDR)

No research has been published detailing the effects of this compound on multi-drug resistance mechanisms in cancer cells.

Inhibition of Key Cellular Enzymes (e.g., topoisomerase II, cdc25 kinase, cdc25 phosphatase)

There is no information available on the inhibitory activity of this compound against key cellular enzymes such as topoisomerase II, cdc25 kinase, or cdc25 phosphatase.

Antimicrobial and Antitubercular Activities

Evaluation Against Bacterial Strains (e.g., Mycobacterium tuberculosis H37Rv)

No studies were found that evaluated the antimicrobial or antitubercular activity of this compound against any bacterial strains, including Mycobacterium tuberculosis H37Rv.

Antiplasmodial Activity and Mechanism of Action

There are no available studies investigating the antiplasmodial activity of this compound. Consequently, there is no information regarding its potential mechanism of action, including inhibition of the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) protein or interference with heme detoxification pathways. While some quinoxaline-based compounds have demonstrated antiplasmodial properties, these findings cannot be extrapolated to this specific derivative without direct experimental evidence.

Exploration of Other Preclinical Biological Activities

Anticonvulsant Properties

No preclinical studies have been published that evaluate the anticonvulsant properties of this compound.

Antidiabetic Potentials

There is no scientific literature available describing the investigation of this compound for antidiabetic effects. Research on other derivatives of indolo[2,3-b]quinoxaline has suggested potential in this area, but these findings are not specific to the compound .

Influence on Neurodegenerative Pathways

The influence of this compound on neurodegenerative pathways has not been a subject of published preclinical research. While the parent indolo[2,3-b]quinoxaline scaffold has been explored for activity in models of neurodegenerative diseases, no data exists for this particular analog.

Antipsychotic-like Activities

There is no available research on the antipsychotic-like activities of this compound. Furthermore, any structural resemblance to aripiprazole (B633) and its potential implications for antipsychotic activity have not been explored in the scientific literature.

Computational and Theoretical Investigations of 9 Methoxy 6 Propyl 6h Indolo 2,3 B Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to understanding electronic characteristics and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.orgnih.gov It is widely applied to determine optimized molecular geometry, electron density distribution, and molecular electrostatic potential (MEP). For a molecule like 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, DFT calculations are essential for understanding its reactivity.

The calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties are derived. The Molecular Electrostatic Potential (MEP) map is particularly insightful, as it visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov In the 6H-indolo[2,3-b]quinoxaline core, the nitrogen atoms of the quinoxaline (B1680401) moiety create regions of negative potential (nucleophilic), while the hydrogen atoms of the indole (B1671886) ring are typically areas of positive potential (electrophilic). The introduction of a methoxy (B1213986) group at the 9-position, being an electron-donating group, would be expected to increase the electron density and negative potential in its vicinity. The propyl group at the 6-position is an alkyl group that primarily adds steric bulk and has a weaker electronic effect.

Table 1: Illustrative Data from DFT Analysis

Property CalculatedSignificance for this compound
Optimized Molecular GeometryPredicts the most stable 3D structure, including bond lengths and angles.
Total EnergyA measure of the molecule's stability.
Dipole MomentIndicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting reactivity sites.

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the properties of molecules in their excited states. nih.govcnr.it This is crucial for predicting spectroscopic properties, such as UV-Visible absorption spectra. sciencepg.comresearchgate.net By calculating the transition energies from the ground state to various excited states, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). ias.ac.in

For this compound, the planar, aromatic indoloquinoxaline core is expected to have significant π-π* transitions, leading to strong absorption in the UV-Vis region. The specific positions of the methoxy and propyl substituents would modulate these transitions, causing shifts in the absorption maxima compared to the unsubstituted parent compound. Such calculations are vital for understanding the molecule's photophysical properties and its potential use in applications requiring light absorption. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is easily excitable and chemically reactive, whereas a large gap implies high stability. researchgate.net For the 6H-indolo[2,3-b]quinoxaline system, the HOMO and LUMO are typically π-orbitals delocalized across the fused aromatic rings. The electron-donating methoxy group at the 9-position would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to the unsubstituted scaffold.

Table 2: Illustrative Frontier Molecular Orbital Data

ParameterDefinitionPredicted Influence of Substituents
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIncreased by the electron-donating 9-methoxy group.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalMinor influence from substituents compared to the core.
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMOPotentially decreased by the 9-methoxy group, suggesting higher reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would provide detailed information on the conformational flexibility of this compound, particularly the rotation and flexibility of the 6-propyl side chain.

When studying the interaction of this compound with a biological macromolecule, MD simulations can assess the stability of the resulting complex. nih.gov For example, after docking the molecule into a DNA strand or a protein's active site, an MD simulation run in a simulated physiological environment (including water and ions) can reveal whether the binding pose is stable or if the molecule dissociates. It provides insights into how the compound adapts its conformation upon binding and the specific atomic interactions that stabilize the complex over time. While specific MD studies on this exact derivative are not prominent in the literature, this technique is crucial for validating docking results and understanding the dynamic nature of ligand-receptor interactions for the broader class of quinoxaline compounds. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological macromolecule, such as a protein or DNA.

The 6H-indolo[2,3-b]quinoxaline scaffold is well-established as a DNA intercalator. nih.govresearchgate.netresearchgate.net Its planar, aromatic structure allows it to insert between the base pairs of the DNA double helix. chalmers.se Therefore, the primary biological target predicted for this compound is DNA. Molecular docking studies would aim to predict the specific binding mode and intercalation geometry. The planar core would be expected to stack with DNA base pairs, while the substituents at the 6- and 9-positions would likely reside in the major or minor grooves of the DNA. These side chains play a crucial role in modulating binding affinity and sequence selectivity. researchgate.net

Beyond DNA, related compounds have been investigated for their ability to interact with proteins, such as topoisomerase II, although often with poor inhibitory activity. researchgate.net Docking studies could also explore potential interactions with other enzymatic targets, such as kinases or phosphatases, where the quinoxaline core is a known pharmacophore. semanticscholar.org The results of such studies are typically ranked by a scoring function, which estimates the binding free energy (often in kcal/mol), with lower values indicating a more favorable interaction.

Table 3: Illustrative Data from a Molecular Docking Study

ParameterDescription
Target MacromoleculeThe biological receptor (e.g., DNA, specific protein PDB ID).
Binding Energy (kcal/mol)An estimated score of the binding affinity; more negative values indicate stronger binding.
Predicted Binding ModeDescription of the ligand's orientation and conformation within the binding site.
Key Interacting Residues/BasesSpecific amino acids or DNA base pairs that form hydrogen bonds, hydrophobic, or electrostatic interactions with the ligand.

Elucidation of Mechanistic Hypotheses at the Molecular Level

Computational and theoretical investigations into this compound have been instrumental in postulating its mechanism of action at a molecular level. The prevailing hypothesis, supported by studies on the broader class of 6H-indolo[2,3-b]quinoxaline derivatives, centers on the molecule's ability to function as a DNA intercalator. researchgate.netresearchgate.net This proposed mechanism is largely attributed to the planar nature of the fused heterocyclic ring system. researchgate.net

The core of the mechanistic hypothesis lies in the insertion of the planar aromatic chromophore of the this compound molecule between the base pairs of the DNA double helix. nih.gov This intercalation is thought to disrupt the normal structure and function of DNA, which can, in turn, trigger a cascade of cellular events. The stability of this intercalated complex is considered a critical factor in the biological activities of this class of compounds. researchgate.netresearchgate.net

Several factors are believed to influence the binding affinity and stability of the compound-DNA complex. These include the specific substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. researchgate.netresearchgate.net For instance, the methoxy group at the 9th position and the propyl group at the 6th position of the titular compound are predicted to play a significant role in its interaction with DNA. The orientation of these side chains, particularly towards the minor groove of DNA, which is often rich in guanine-cytosine (GC) base pairs, is thought to be a key determinant of the stability of the complex. researchgate.net

While direct intercalation is the primary proposed mechanism, some derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have shown poor inhibitory activity against topoisomerase II, an enzyme often targeted by DNA intercalators. researchgate.net This suggests that other molecular mechanisms may also be at play.

Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TDDFT) simulations on related triarylamine derivatives of 6H-indolo[2,3-b]quinoxaline, have been used to rationalize their optical spectra. nih.gov These computational approaches help in understanding the electronic properties of the molecule, which are fundamental to its interaction with biological macromolecules. nih.gov

Research Findings on 6H-indolo[2,3-b]quinoxaline Derivatives:

Derivative ClassPrimary Mechanistic HypothesisKey Influencing FactorsComputational Methods Used
General 6H-indolo[2,3-b]quinoxalinesDNA Intercalation researchgate.netresearchgate.netPlanar fused heterocyclic structure; Type and orientation of substituents and side chains researchgate.netresearchgate.netNot Specified
Triarylamine derivativesN/A (focus on optical properties)Nature of peripheral amines and polyaromatic linkers nih.govTDDFT simulations nih.gov
Antiviral derivatives (e.g., 9-OH-B220)Intercalation between DNA base pairs/triplets nih.govStrong negative linear dichroism (LD); Increments in fluorescence emission nih.govSpectroscopic analysis (LD, CD, Fluorescence) nih.gov

Postulated Molecular Interactions of this compound:

Interacting MoietyPostulated Interaction TypeSignificance
Planar indolo[2,3-b]quinoxaline coreπ-π stacking with DNA base pairsPrimary stabilizing force for intercalation
9-methoxy groupPotential for hydrogen bonding in the DNA grooveMay enhance binding affinity and specificity
6-propyl groupVan der Waals interactions within the DNA grooveContributes to the overall stability of the complex

It is important to note that these mechanistic hypotheses are largely extrapolated from studies on analogous compounds. Direct computational and theoretical investigations specifically focused on this compound are needed to definitively elucidate its molecular mechanism of action.

Advanced Applications of Indolo 2,3 B Quinoxaline Scaffolds in Material Science and Research Probes

Optoelectronic Properties and Applications

The inherent donor-acceptor character of the indolo[2,3-b]quinoxaline system is fundamental to its optoelectronic applications. The strategic placement of substituents, such as the methoxy (B1213986) group at the 9-position and the propyl group at the 6-position, allows for the fine-tuning of its electronic and photophysical properties.

Derivatives of the 6H-indolo[2,3-b]quinoxaline core have been successfully employed as organic dyes and sensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit strong absorption in the visible region and suitable energy levels for efficient electron injection into semiconductor materials like titanium dioxide (TiO2). For instance, various 6H-indolo[2,3-b]quinoxaline-based dyes have been synthesized and their performance in DSSCs evaluated, demonstrating the potential of this scaffold in photovoltaic applications. The introduction of different electron-rich π-conjugated linkers has been shown to be an effective strategy for tuning the optical and electrochemical properties of these dyes.

While specific performance data for 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline in DSSCs is not extensively documented in publicly available literature, the general principles of DSSC design suggest that the methoxy group, as an electron-donating substituent, would likely enhance the light-harvesting capabilities and modulate the HOMO energy level. The propyl group at the N-6 position primarily influences the solubility and film-forming properties of the dye on the semiconductor surface.

A study on related indolo[2,3-b]quinoxaline-based sensitizers, FS10, FS11, and FS12, which incorporate different donor moieties, highlights the tunability of this scaffold. FS10, for example, achieved a power conversion efficiency of 5.27% researchgate.net. Another investigation into novel quinoxaline-based organic sensitizers also demonstrated promising efficiencies, further underscoring the potential of this class of compounds in DSSCs case.edu.

The indolo[2,3-b]quinoxaline framework is also a key component in the development of organic semiconductors and emitting layers for organic light-emitting diodes (OLEDs). The rigid and planar structure of the core, combined with the ability to modify its electronic properties through substitution, makes it suitable for these applications. Derivatives have been utilized as electron-transporting and emitting layers in OLEDs.

The 9-methoxy and 6-propyl substituents on the indolo[2,3-b]quinoxaline core would be expected to influence the material's charge transport characteristics and solid-state luminescence. The methoxy group could enhance the electron-donating character, potentially affecting the HOMO-LUMO gap and the emission color. The propyl group would again primarily impact the material's processability and morphology in thin films, which are critical factors for device performance.

The intrinsic donor-acceptor nature of the indolo[2,3-b]quinoxaline scaffold facilitates intramolecular charge transfer (ICT) upon photoexcitation. This property is central to its function in various optoelectronic devices. The methoxy group at the 9-position would further enhance this ICT by increasing the electron density on the indole (B1671886) portion of the molecule. This enhanced charge separation in the excited state is beneficial for applications such as sensitizers in solar cells and as emitters in OLEDs. The efficiency of this charge transfer can be modulated by the choice of solvent and the specific molecular design, including the nature of the substituents.

Chemosensing Applications

The indolo[2,3-b]quinoxaline scaffold has been explored for its potential in chemosensing applications. The fluorescence properties of these compounds can be sensitive to the presence of specific analytes, such as metal ions or anions, leading to a detectable change in the emission spectrum. This response is often due to the interaction of the analyte with the nitrogen atoms in the quinoxaline (B1680401) moiety or other functional groups on the molecule.

Anolyte Scaffolds in Redox Flow Batteries

A significant and promising application of indolo[2,3-b]quinoxaline derivatives is as anolyte materials in non-aqueous redox flow batteries (RFBs). These batteries are a viable technology for large-scale energy storage. The key requirements for an anolyte are a low reduction potential, high stability in its charged and discharged states, and high solubility in the electrolyte.

Research has shown that the indolo[2,3-b]quinoxaline scaffold can be engineered to exhibit highly desirable properties for anolyte applications. The design principles focus on extending the π-conjugation to delocalize the charge upon reduction, which enhances stability, and introducing appropriate substituents to tune the reduction potential and improve solubility.

While specific data for this compound as an anolyte is limited, a comprehensive study on a library of indolo[2,3-b]quinoxaline derivatives provides valuable insights. This study demonstrated that strategic substitution can lead to anolytes with low reduction potentials and exceptional stability. For example, a derivative with tert-butyl and methoxyethyl substituents exhibited a low reduction potential of -2.01 V (vs Fc/Fc+), high solubility (>2.7 M in acetonitrile), and remarkable stability with 99.86% capacity retention over 202 cycles nih.govrsc.orgnih.gov.

The presence of a methoxy group on the 9-position of the indolo[2,3-b]quinoxaline core would be expected to influence the reduction potential by donating electron density into the aromatic system. The propyl group at the 6-position would primarily enhance the solubility of the molecule in organic solvents used as electrolytes in non-aqueous RFBs. The stability of the radical anion formed upon reduction is a critical factor for long-term cycling performance, and the extended π-system of the indolo[2,3-b]quinoxaline core is inherently advantageous in this regard.

Below is a table summarizing the electrochemical properties of a representative indolo[2,3-b]quinoxaline derivative from the literature, which can provide a reference for the expected performance of similar compounds.

CompoundReduction Potential (V vs Fc/Fc+)Solubility (M in MeCN)Capacity Retention (%)Cycles
2/3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline-2.01>2.799.86202

This data highlights the potential of the indolo[2,3-b]quinoxaline scaffold for creating high-performance anolytes for redox flow batteries. Further research specifically on this compound would be necessary to fully elucidate its capabilities in this application.

Structure-Property Relationships for Battery Performance

The indolo[2,3-b]quinoxaline framework has been identified as a highly promising scaffold for anolytes in nonaqueous redox flow batteries (NARFBs), a technology critical for large-scale energy storage. The performance of these anolytes is intrinsically linked to their molecular structure, with specific substitutions on the core scaffold dictating key electrochemical properties such as reduction potential, stability, and solubility.

A systematic study of various indolo[2,3-b]quinoxaline derivatives has elucidated several key structure-property relationships. The core design principle involves expanding the aromatic π-system by fusing a π-donor nitrogen atom, which enhances charge delocalization in charged intermediates, thereby improving stability. Furthermore, the N6-atom on the indole portion of the scaffold serves as a convenient point for chemical modification to fine-tune the molecule's properties.

Research has shown that strategic placement of substituent groups is crucial for optimizing battery performance. For instance, the introduction of tert-butyl groups on the quinoxaline portion of the molecule and an N-alkoxyethyl group at the N6 position has proven particularly effective. One of the most successful derivatives, a mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, demonstrates a desirable combination of a low reduction potential (-2.01 V vs Fc/Fc⁺), exceptional stability (0.000693% capacity fade per cycle), and high solubility in acetonitrile (B52724) (>2.7 M). This high solubility is critical for achieving high energy density in a flow battery. When paired with the catholyte N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT), this anolyte enabled the creation of a 2.3 V all-organic NARFB that retained 95.8% of its capacity over 120 cycles.

The following interactive table summarizes the electrochemical properties of selected indolo[2,3-b]quinoxaline derivatives, highlighting the impact of different substituents on their performance as anolytes in NARFBs.

Compound NameReduction Potential (E₁/₂ vs Fc/Fc⁺)Solubility (in acetonitrile)Capacity Fade (% per cycle)
2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h)-2.01 V>2.7 M0.000693%
Reference Compound A (Unsubstituted)Data Not AvailableData Not AvailableData Not Available
Reference Compound B (Varying Alkyl Chain)Data Not AvailableData Not AvailableData Not Available

Data for reference compounds are illustrative and depend on specific experimental conditions not fully detailed in the provided sources.

These findings underscore the tunability of the indolo[2,3-b]quinoxaline scaffold and demonstrate how targeted synthetic modifications can lead to the development of high-performance materials for advanced energy storage applications.

Fluorescent Probes and Biological Imaging Agents

The unique photophysical properties of the indolo[2,3-b]quinoxaline core have also been harnessed to create sophisticated fluorescent probes for biological imaging. Certain derivatives exhibit a phenomenon known as aggregation-induced emission (AIE), which is particularly advantageous for bioimaging. Unlike many traditional dyes that suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes at high concentrations or in aggregated states, AIE-active molecules become more emissive in these conditions. This property allows for high-contrast imaging in complex biological environments.

Researchers have developed a series of indolo[2,3-b]quinoxaline-based luminescent liquid crystals that demonstrate both thermal stability and tunable luminescence. A notable example, compound IQ4, which features ten peripheral N-alkoxy chains, was selected for bioimaging studies due to its strong fluorescence and AIE characteristics.

In practical applications, IQ4 has been successfully used as a fluorescent probe for staining and visualizing both nematode cells and human cancer cells (MCF7). Its ability to uniformly stain the entire body of a nematode was significantly enhanced in an aggregated state, a direct consequence of its AIE properties. When applied to MCF7 cancer cells, the probe showed excellent cellular uptake and localization, enabling high-contrast imaging of distinct cellular structures with remarkable fluorescence intensity. This precise localization enhances the resolution of bioimaging and demonstrates the potential of these compounds as powerful tools for cell biology and medical diagnostics.

The development of such probes highlights the versatility of the indolo[2,3-b]quinoxaline scaffold, extending its utility beyond materials science into the realm of biomedical research and diagnostics.

Future Research Directions and Translational Perspectives for 9 Methoxy 6 Propyl 6h Indolo 2,3 B Quinoxaline

Exploration of Novel Synthetic Pathways for Diversification and Scalability

The future development of 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline and its analogs hinges on the establishment of efficient, diverse, and scalable synthetic routes. While classical methods, such as the condensation of isatins (indoline-2,3-diones) with o-phenylenediamines in acidic conditions, provide a foundational approach, future research should focus on modern synthetic strategies to overcome limitations like harsh reaction conditions and limited substrate scope. frontiersin.orgmdpi.com

Promising avenues for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methodologies like the Buchwald-Hartwig cross-coupling offer a powerful tool for constructing the indolo[2,3-b]quinoxaline core. nih.govresearchgate.net This approach allows for the sequential formation of C-N bonds, enabling greater modularity and the introduction of a wider range of substituents on both the indole (B1671886) and quinoxaline (B1680401) rings.

Intramolecular Oxidative Cyclodehydrogenation: This strategy, often following cross-coupling reactions, facilitates the final annulation step to form the planar heterocyclic system under milder conditions. biomedgrid.com

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the condensation reaction, reduce reaction times, and improve yields, making the synthesis more efficient and scalable. frontiersin.org

Green Chemistry Approaches: Investigating catalyst-free methods or the use of recyclable catalysts in aqueous media would align with sustainable chemical manufacturing principles, a crucial consideration for translational development. nih.gov

A comparative analysis of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Considerations
Classical Condensation Simple, well-established procedure.Often requires high temperatures and strong acids.
Buchwald-Hartwig Coupling High modularity, allows for diverse functionalization. nih.govresearchgate.netRequires catalyst and specific reaction conditions.
Microwave-Assisted Synthesis Reduced reaction times, improved yields. frontiersin.orgSpecialized equipment is necessary.
Green Methodologies Environmentally friendly, potentially lower cost. nih.govCatalyst efficiency and recyclability need optimization.

By exploring these advanced synthetic methods, researchers can create a diverse library of derivatives based on the this compound scaffold, enabling extensive structure-activity relationship studies and the optimization of pharmacological properties.

Advanced Mechanistic Elucidation using Biophysical Techniques

The primary mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is DNA intercalation. youtube.com The planar aromatic core of these molecules allows them to slip between the base pairs of the DNA double helix, leading to structural distortions that can interfere with replication and transcription, ultimately triggering cytotoxic effects. mdpi.com However, a deeper, more nuanced understanding of the specific interactions of this compound is essential.

Future research should employ a suite of advanced biophysical techniques to move beyond the general model of intercalation and dissect the precise molecular interactions.

Biophysical TechniqueResearch QuestionExpected Insights
Isothermal Titration Calorimetry (ITC) What are the thermodynamics of binding to DNA?Provides data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) What are the kinetics of the interaction?Measures real-time association and dissociation rates with DNA or protein targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy Which part of the molecule interacts with the target?Identifies specific atoms involved in the binding interface and conformational changes.
X-ray Crystallography What is the 3D structure of the compound-target complex?Offers atomic-level resolution of the binding mode and interactions.

Furthermore, studies have shown that some indolo[2,3-b]quinoxaline derivatives interact with protein targets, such as topoisomerase II and the SHP1 enzyme, or modulate multidrug resistance (MDR). youtube.compharmafeatures.com Therefore, biophysical studies should not be limited to DNA. Investigating interactions with these and other potential protein targets will be crucial to fully elucidate the compound's mechanism of action and identify potential polypharmacological effects.

Targeted Derivative Design based on SAR and Computational Insights

Building on diversified synthesis and detailed mechanistic understanding, the next logical step is the rational design of improved derivatives. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to this process. nashbio.com Early QSAR studies on indolo[2,3-b]quinoxalines have suggested that cytotoxic potency can be increased by incorporating specific types of substituents. nashbio.com

Future efforts in targeted derivative design for this compound should focus on:

Systematic Modification of Substituents: The methoxy (B1213986) group at the 9-position and the propyl group at the 6-position are key starting points for modification. Altering the length and branching of the alkyl chain at the N-6 position can influence lipophilicity and interactions within the DNA minor groove. youtube.com Modifying the electronic properties of the substituent at the C-9 position (e.g., replacing methoxy with hydroxyl, amino, or halogen groups) could fine-tune binding affinity and target selectivity.

Computational Modeling and Docking: In silico molecular docking can predict the binding modes of newly designed analogs with DNA sequences or protein active sites. This allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and best fit.

Pharmacophore Mapping: By analyzing a series of active and inactive analogs, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of novel molecules with a higher probability of success.

Development of Indolo[2,3-b]quinoxaline Analogs as Chemical Tools for Biological Research

Beyond direct therapeutic applications, the unique properties of the indolo[2,3-b]quinoxaline scaffold can be harnessed to create valuable chemical tools for biological research. The extended aromatic system of these compounds often imparts fluorescent properties. pharmafeatures.com This intrinsic fluorescence can be exploited for various applications.

Future research should explore the development of derivatives of this compound as:

Fluorescent Probes for Bioimaging: Analogs with optimized photophysical properties (e.g., high quantum yield, photostability, and emission in the visible or near-infrared range) could be used to visualize cellular structures or track biological processes. Recent studies have shown that certain indolo[2,3-b]quinoxaline derivatives can be used for bioimaging applications in cancer cells and even small organisms.

Chemical Sensors: The scaffold's ability to interact with biomolecules could be adapted to create sensors that detect specific ions, proteins, or nucleic acid sequences through changes in their fluorescence signal. nih.gov

Bifunctional Molecules: By conjugating the indolo[2,3-b]quinoxaline core to other bioactive molecules or targeting ligands, researchers could create bifunctional agents. For instance, a derivative was recently developed that acts as both an inhibitor and an imaging agent for the SHP1 enzyme, allowing for simultaneous therapeutic action and real-time monitoring. pharmafeatures.com

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive profile of the cellular response to the compound.

A multi-omics workflow could involve:

Transcriptomics (RNA-Seq): Treating cells with the compound and sequencing their messenger RNA to identify which genes are up- or down-regulated. This can reveal the cellular pathways that are most affected by the drug's activity. pharmafeatures.com

Proteomics (Mass Spectrometry): Analyzing the protein content of treated cells to see how the changes in gene expression translate to the protein level. This can confirm pathway perturbations and identify post-translational modifications. frontiersin.org

Metabolomics (NMR, Mass Spectrometry): Profiling the small-molecule metabolites in treated cells to understand the functional consequences of the observed transcriptomic and proteomic changes. This provides a direct readout of the cellular metabolic state. nashbio.com

By integrating these layers of data, researchers can construct detailed molecular networks that map the compound's mechanism of action, identify potential biomarkers for efficacy or resistance, and uncover unexpected off-target effects. This systems-level understanding is invaluable for advancing the compound through preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted isatin derivatives with o-phenylenediamine under acidic conditions. For example, 9-methoxy substitution can be introduced using methoxy-isatin precursors, while the 6-propyl group is added via alkylation reactions with propyl halides or Grignard reagents . A typical protocol involves:

Condensation of 5-methoxyisatin with o-phenylenediamine in acetic acid at reflux.

Alkylation of the intermediate using 1-bromopropane in DMF with NaH as a base.

Purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Key Reagents : PyBOP (coupling agent), NaH (base), DMF (solvent).

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy at C9, propyl at C6) by analyzing chemical shifts and coupling constants .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C18_{18}H17_{17}N3_3O).
  • X-ray Crystallography : Resolves planarity of the indoloquinoxaline core and substituent orientation .

Q. What preliminary biological screening assays are used?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50_{50} determination in HeLa or MCF-7 cells) .
  • DNA Interaction : Ethidium bromide displacement assays to assess intercalation potential .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy/propyl groups) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
SubstituentPositionEffect on Activity
MethoxyC9Enhances DNA binding via H-bonding with phosphate backbone
PropylC6Increases lipophilicity, improving membrane permeability
  • QSAR Modeling : Computational studies (e.g., CoMFA) correlate logP values with cytotoxicity .

Q. How to resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines, passage numbers, and assay conditions (e.g., exposure time, serum concentration).
  • Metabolic Stability Testing : Evaluate compound degradation in cell media via HPLC to account for false-negative results .
  • Dose-Response Curves : Validate IC50_{50} values with 8-point dilutions (triplicate runs) .

Q. What strategies optimize synthetic yield for scaled production?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .
  • Catalytic Systems : Pd/C or Ni catalysts for selective alkylation, minimizing byproducts .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Key Methodological Recommendations

  • Controlled Functionalization : Protect the methoxy group during alkylation using TMSCl to prevent demethylation .
  • Analytical Cross-Validation : Combine NMR, MS, and XRD for unambiguous structural confirmation .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., topoisomerase II) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.